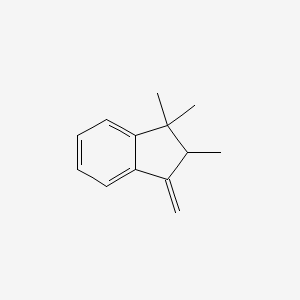![molecular formula C13H28O2Si B14265280 Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- CAS No. 204381-35-1](/img/structure/B14265280.png)
Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-: is an organic compound with the molecular formula C13H28O2Si It is a derivative of heptanal, where the hydroxyl group is replaced by a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- typically involves the protection of the hydroxyl group in heptanal using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Heptanal+tert-butyl(dimethyl)silyl chloride→Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for hydroxyl functionalities in organic synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Potential use in the development of pharmaceuticals where protection of hydroxyl groups is necessary during multi-step synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials where specific functional group protection is required.
Mechanism of Action
The mechanism by which Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparison with Similar Compounds
Heptanal: The parent compound without the silyl ether protection.
Hexanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-: A similar compound with one less carbon in the alkyl chain.
Octanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-: A similar compound with one more carbon in the alkyl chain.
Uniqueness: Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- is unique due to its specific chain length and the presence of the silyl ether group, which provides distinct steric and electronic properties. This makes it particularly useful in synthetic applications where selective protection and reactivity are required.
Properties
CAS No. |
204381-35-1 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
(5S)-5-[tert-butyl(dimethyl)silyl]oxyheptanal |
InChI |
InChI=1S/C13H28O2Si/c1-7-12(10-8-9-11-14)15-16(5,6)13(2,3)4/h11-12H,7-10H2,1-6H3/t12-/m0/s1 |
InChI Key |
YYUHTNZJZPWXNE-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@H](CCCC=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCC(CCCC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
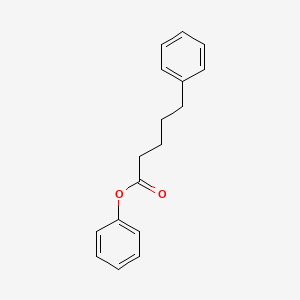
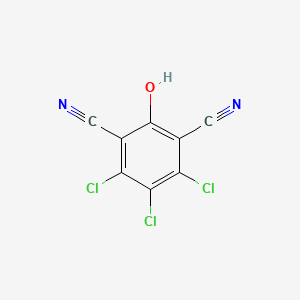
![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

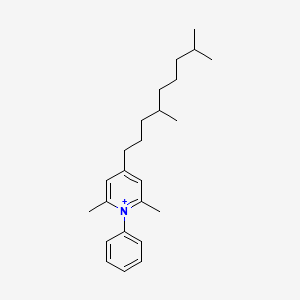
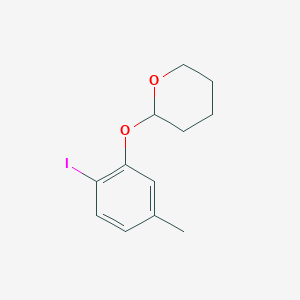
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
